N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
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Overview
Description
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a compound related to various fused heterocyclic systems. These systems are significant due to their potential biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide involves multi-step reactions. For example, the synthesis of related compounds such as 2-(diethylamino)thieno[1,3]oxazin-4-ones involves a five-step route, starting from ethyl 2-aminothiophene-3-carboxylates. The complexity of synthesizing such compounds highlights the need for precise reaction conditions and the use of specific reagents.
Chemical Reactions Analysis
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can undergo various chemical reactions, including electrophilic substitution reactions. Common reagents and conditions used in these reactions include electrophiles and catalysts that facilitate the substitution process. Major products formed from these reactions depend on the specific electrophile used and the reaction conditions.
Scientific Research Applications
In medicinal chemistry, fused heterocyclic systems like N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide are studied for their potential biological activities. These activities may include enzyme inhibition, antimicrobial properties, and other therapeutic effects.
Mechanism of Action
The mechanism by which N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide can be compared with other similar compounds, such as 2-(diethylamino)thieno[1,3]oxazin-4-ones. These compounds share structural similarities, including the presence of diethylamino and thiophene groups, but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its combination of a furan-2-carboxamide group with a dioxidotetrahydrothiophenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-21(4-2)17-9-7-16(8-10-17)14-22(18-11-13-27(24,25)15-18)20(23)19-6-5-12-26-19/h5-10,12,18H,3-4,11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFQILOMNEXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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